N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide
Description
N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide is a complex organic compound featuring a cyclohexyl group, a phenyl group, and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring, a five-membered heterocycle containing nitrogen and oxygen, is particularly noteworthy for its diverse biological activities.
Properties
IUPAC Name |
N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c26-22(18-12-6-2-7-13-18)25(19-14-8-3-9-15-19)16-20-23-21(24-27-20)17-10-4-1-5-11-17/h1,4-5,10-11,18-19H,2-3,6-9,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYZYRYGKUXVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Attachment of the Phenyl Group: : The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
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Formation of the Amide Bond: : The final step involves the formation of the amide bond between the cyclohexylamine and the oxadiazole derivative. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxadiazole moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the oxadiazole ring or the amide bond, using reagents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other strong oxidizers.
Reduction: LiAlH₄, hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
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Medicinal Chemistry: : The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly due to the biological activity associated with oxadiazole rings, such as antimicrobial, anti-inflammatory, and anticancer properties .
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Materials Science: : The compound could be used in the development of new materials with specific electronic or optical properties, leveraging the stability and electronic characteristics of the oxadiazole ring.
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Biological Research: : It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.
Mechanism of Action
The exact mechanism of action would depend on the specific application. Generally, compounds containing oxadiazole rings can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Cyclohexylcarboxamides: Compounds with similar amide linkages and cyclohexyl groups.
Uniqueness
N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide is unique due to the specific combination of the oxadiazole ring, phenyl group, and cyclohexylcarboxamide moiety. This combination can result in distinct biological activities and physicochemical properties not found in other compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
